molecular formula C8H9N3S B1277100 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile CAS No. 802025-35-0

2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

Cat. No.: B1277100
CAS No.: 802025-35-0
M. Wt: 179.24 g/mol
InChI Key: QTDAGJYOIHDOMP-UHFFFAOYSA-N
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Description

2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound belongs to a class of 2-aminothiophenes that have been identified as a novel class of orthosteric antagonists of the A1 adenosine receptor (A1AR) . Researchers have explored the structure-activity relationships (SAR) of this scaffold, particularly by modifying substituents at the 3- and 6-positions, to investigate its potential for allosteric modulation and orthosteric antagonism at the A1AR . The core 2-aminothiophene structure is a privileged motif in drug discovery, present in various bioactive molecules and associated with a broad range of biological properties . As a key intermediate, this nitrile-functionalized tetrahydrothienopyridine can be used in further chemical transformations to create amides and other derivatives for advanced SAR studies . This product is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c9-3-6-5-1-2-11-4-7(5)12-8(6)10/h11H,1-2,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDAGJYOIHDOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=C(S2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429281
Record name 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

802025-35-0
Record name 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile
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Preparation Methods

Gewald Reaction: The Core Synthetic Route

3.1. General Reaction Scheme

The Gewald reaction is the most widely used method for synthesizing 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile and its derivatives. It involves the condensation of a cyclic ketone (such as 4-piperidone), elemental sulfur, and a nitrile-containing compound (typically malononitrile), often in the presence of a base and a polar solvent.

General Reaction:
$$
\text{4-piperidone} + \text{malononitrile} + \text{sulfur} \xrightarrow{\text{base, EtOH}} \text{this compound}
$$

3.2. Representative Procedure and Data

Step Reagents & Conditions Notes Yield
1 4-piperidone (10 mmol), malononitrile (10 mmol), sulfur (10 mmol), EtOH (10 mL), triethylamine (10 mmol) Stirred, cooled, then warmed to 60°C for 40 min 85%
2 Product recrystallized from ethanol Colorless needles

Detailed Example:

  • Mix 1-benzylpiperidin-4-one (1.89 g, 10 mmol), sulfur (0.32 g, 10 mmol), and malononitrile (0.66 g, 10 mmol) in ethanol (10 mL).
  • Cool in an ice bath, add triethylamine dropwise.
  • Warm to 60°C for 40 min.
  • Allow to crystallize at low temperature.
  • Isolate and recrystallize the product.

3.3. Key Parameters and Optimization

Parameter Typical Value Influence on Yield/Purity
Solvent Ethanol Good solubility, easy workup
Base Triethylamine, morpholine Promotes condensation
Temperature 60–80°C Higher temp may increase rate
Reaction Time 40 min – 2 h Sufficient for completion
Purification Recrystallization Ensures high purity

Alternative and Modified Approaches

4.1. Direct Gewald Synthesis with Substituted Ketones

For substituted derivatives, the Gewald reaction can be performed using N-substituted piperidones or alternative nitrile sources. For example, ethyl cyanoacetate can be used to introduce ester functionality, or 2-cyanoacetamide for amide derivatives.

4.2. Cyclization via Imine Intermediates

Some patents describe the preparation of related tetrahydrothienopyridines via the formation of imine intermediates, followed by acid-catalyzed cyclization. While these methods are more common for analogs, the core approach remains similar: condensation, cyclization, and purification.

4.3. Catalysis and Process Enhancements

  • Lewis acids (e.g., zinc chloride) may be used to catalyze cyclization for certain derivatives, improving yields and selectivity.
  • Reaction monitoring is typically performed by thin-layer chromatography or high-performance liquid chromatography to ensure completion and purity.

Research Findings and Comparative Analysis

5.1. Yield and Purity Data

Method Typical Yield Comments
Gewald reaction (standard) 80–90% High yield, scalable, robust
Modified Gewald (substituted ketones) 70–85% Slightly lower for bulky substituents
Imine-cyclization (patented) 60–75% Simpler workup, suited for scale-up

5.2. Purification and Characterization

  • Products are typically purified by recrystallization from ethanol or methanol.
  • Structure and purity are confirmed by NMR, IR, and melting point determination.

5.3. Industrial and Laboratory Considerations

  • The Gewald reaction is favored for its operational simplicity and high yields.
  • The use of inexpensive, readily available starting materials makes the process cost-effective and suitable for scale-up.
  • The reaction tolerates a variety of substituents, enabling the synthesis of diverse analogs for medicinal chemistry research.

Summary Table: Preparation Methods Overview

Method Key Reagents Conditions Yield Suitability
Gewald Reaction 4-piperidone, malononitrile, S, base EtOH, 60–80°C, 1–2 h 80–90% General, analogs
Modified Gewald Substituted piperidones, S, malononitrile EtOH, base, 2–4 h 70–85% Functionalized analogs
Imine Cyclization 2-thiophene ethylamine, formaldehyde HCl/EtOH, 65–75°C 60–75% Scale-up, simple
Lewis Acid Catalysis As above + ZnCl2 Reflux, 1–2 h 80–90% Enhanced selectivity

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .

Scientific Research Applications

2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways or interference with DNA replication in microbial cells .

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility : Carboxamide derivatives (e.g., 7a, 7b) exhibit improved water solubility as hydrochloride salts, whereas carbonitrile analogs (e.g., 8a–c) are less polar .
  • Thermal Stability : The 6-methyl derivative (3b) has a melting point of 185°C, higher than the parent compound, likely due to increased crystallinity from the methyl group .

Key Research Findings

  • Synthetic Efficiency : The Gewald reaction offers a direct route to carbonitrile derivatives, while cyclocondensation is preferred for introducing aromatic substituents (e.g., benzyl) .
  • Activity Trade-offs : While 6-methyl and tetramethyl analogs show promise in receptor binding, 6-(4-nitrophenyl) derivatives may face toxicity challenges due to reactive nitro groups .
  • Safety Profiles : Derivatives with heterocyclic substituents (e.g., thiophen-2-yl ethyl) require stringent storage conditions (2–8°C, sealed) to prevent degradation .

Biological Activity

2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile is a compound of significant interest due to its diverse biological activities, particularly in pharmacology. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on various studies.

Synthesis

The synthesis of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives typically involves the Gewald reaction. This method allows for the formation of the thieno[2,3-c]pyridine scaffold through the reaction of malononitrile with appropriate N-substituted piperidones. The resulting compounds can be further modified at various positions to enhance their biological activity .

Anticancer Properties

A key area of research has focused on the anticancer potential of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives. Studies have shown that these compounds exhibit potent inhibition of cancer cell growth across various cell lines. For instance:

  • IC50 Values : Compounds derived from this scaffold demonstrated IC50 values ranging from 1.1 to 440 nM against cancer cell lines such as HeLa and L1210 .
  • Mechanism of Action : These compounds are believed to inhibit tubulin polymerization by binding to the colchicine site on tubulin, thus disrupting mitotic processes .
CompoundCell LineIC50 (nM)
2aHeLa1.1
3bL12102.8
3aCEM2.3

Allosteric Modulation

Research has also indicated that some derivatives act as allosteric modulators at the A1 adenosine receptor (A1AR). Although they primarily exhibit orthosteric antagonist properties at high concentrations, their ability to interact with allosteric sites suggests potential therapeutic applications in modulating receptor activity .

Anti-inflammatory Activity

Certain derivatives have shown promise in inhibiting lipopolysaccharide (LPS)-stimulated production of TNF-alpha in rat blood models. This suggests that these compounds may possess anti-inflammatory properties which could be beneficial in treating inflammatory diseases .

Case Studies

  • Antiproliferative Activity : A study evaluated a series of derivatives against a panel of cancer cell lines and found that modifications at the 6-position significantly enhanced antiproliferative activity. The presence of an ethoxycarbonyl group was crucial for achieving potent effects .
  • Selective Toxicity : In vitro tests on normal human peripheral blood mononuclear cells indicated that certain derivatives did not significantly affect cell viability at concentrations over 20 µM, highlighting their selective toxicity towards cancer cells .

Q & A

Q. What are the standard synthetic routes for 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile, and how do reaction conditions influence yield?

The compound is typically synthesized via the Gewald reaction , a one-pot multicomponent condensation of malononitrile, an N-substituted 4-piperidone, and elemental sulfur. This method avoids intermediate isolation and directly yields the carbonitrile derivative . Alternative approaches include amidating 3-carboxylic acid precursors (e.g., using 2-cyanoacetamide), but this requires additional steps for acid activation and purification . Yield optimization involves controlling solvent polarity (ethanol/water mixtures), reaction temperature (80–100°C), and stoichiometric ratios of reactants. For example, substituting NaOH with KOH in hydrolysis steps can reduce side-product formation .

Q. How is structural purity confirmed for this compound, and what analytical techniques are essential?

Key techniques include:

  • 1^1H NMR : Identifies rotameric forms (common in substituted tetrahydrothienopyridines) and confirms substitution patterns. For example, aromatic protons appear at δ 7.26–7.09 ppm, while NH2_2 and CH2_2 groups resonate between δ 5.50–2.60 ppm .
  • High-resolution mass spectrometry (HR-ESMS) : Validates molecular ion peaks (e.g., [M+1]+^+ at m/z 378.1635 for derivatives) .
  • Melting point analysis : Detects impurities; reported values range from 135–150°C for hydrochloride salts .

Q. What are the primary biological activities associated with this scaffold?

The core structure exhibits allosteric modulation of A1_1 adenosine receptors , with substituents at the 3- and 6-positions critical for binding affinity . Derivatives also show antimicrobial activity (e.g., against Mycobacterium tuberculosis with MICs <1 μM) and anticancer potential (e.g., inhibition of tumor cell lines via kinase modulation) .

Advanced Research Questions

Q. How can structural modifications address solubility challenges in biological assays?

Converting the free base to hydrochloride salts significantly improves aqueous solubility. For instance, 3-carboxamide derivatives (e.g., compound 7a ) form stable salts, enhancing bioavailability for in vitro testing . Alternatively, introducing polar groups (e.g., tert-butoxycarbonyl) at the 6-position maintains solubility without compromising receptor binding .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from substituent-dependent stereoelectronic effects . For example:

  • 6-Benzyl derivatives show enhanced A1_1 receptor binding but reduced antimicrobial potency due to steric hindrance .
  • Replacing ethyl esters with carboxylates improves antimycobacterial activity (MIC = 67 nM) by enhancing cell permeability . Dose-response profiling and structural analogs with isotopic labeling (e.g., 13^{13}C) can clarify mechanism-activity relationships .

Q. How do crystallographic studies inform conformational analysis of this compound?

X-ray diffraction (e.g., using SHELX programs) reveals key structural features:

  • Monoclinic crystal packing (space group P21_1/c) with unit cell parameters a = 8.926 Å, b = 27.537 Å .
  • Intramolecular hydrogen bonding between the amino group and nitrile moiety stabilizes the planar thienopyridine ring, critical for receptor interactions . Challenges include resolving disorder in flexible 4,5,6,7-tetrahydro regions, which requires high-resolution data (<0.8 Å) and iterative refinement .

Q. What computational methods predict the impact of substituents on pharmacological activity?

  • Density Functional Theory (DFT) : Models electronic effects of substituents (e.g., electron-withdrawing groups at the 3-position increase electrophilicity, enhancing covalent binding to kinases) .
  • Molecular docking : Predicts A1_1 receptor binding modes; 6-substituted benzyl groups occupy hydrophobic pockets, while the nitrile group forms hydrogen bonds with Thr257^{257} .

Methodological Tables

Q. Table 1: Key Synthetic Routes and Yields

MethodReactantsConditionsYieldReference
Gewald reactionMalononitrile, 4-piperidone, sulfurEthanol/H2_2O, 80°C75–89%
Carboxylic acid amidation3-Carboxylic acid, 2-cyanoacetamideDCC/DMAP, RT60–70%

Q. Table 2: Biological Activity of Select Derivatives

CompoundTarget/ActivityIC50_{50}/MICKey ModificationReference
Ethyl 6-methyl-2-(PFBz)Mtb H37Rv0.23 μMPerfluorobenzamido
6-Benzyl-2-aminoA1_1 adenosine receptorKi_i = 12 nMBenzyl at 6-position
3-Carboxamide HClTumor cell lines (HeLa)IC50_{50} = 1.8 μMHydrochloride salt

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
Reactant of Route 2
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

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